molecular formula C22H22N2O4S B3015722 ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865174-69-2

ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B3015722
CAS No.: 865174-69-2
M. Wt: 410.49
InChI Key: FOIQBRSRJPCRRY-FCQUAONHSA-N
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Description

Ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a partially saturated 1,3-benzothiazole core. The compound features:

  • Ethyl carboxylate at position 6, enhancing solubility and metabolic stability.
  • (3-Phenoxypropanoyl)imino group at position 2 in the Z-configuration, enabling hydrogen-bonding interactions due to the imine (C=N) and carbonyl (C=O) functionalities .

The dihydro-1,3-benzothiazole scaffold introduces a puckered ring conformation, which may influence molecular packing in crystalline states .

Properties

IUPAC Name

ethyl 2-(3-phenoxypropanoylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-13-24-18-11-10-16(21(26)27-4-2)15-19(18)29-22(24)23-20(25)12-14-28-17-8-6-5-7-9-17/h3,5-11,15H,1,4,12-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIQBRSRJPCRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. The starting materials may include 2-aminobenzothiazole, ethyl acetoacetate, and 3-phenoxypropanoic acid. The synthesis process may involve:

    Condensation Reaction: Combining 2-aminobenzothiazole with ethyl acetoacetate under acidic or basic conditions to form an intermediate.

    Acylation: Reacting the intermediate with 3-phenoxypropanoic acid to introduce the phenoxypropanoyl group.

    Cyclization: Promoting cyclization to form the benzothiazole ring structure.

    Esterification: Converting the carboxylic acid group to an ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imine groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or prop-2-en-1-yl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, the target compound is compared structurally and functionally with three classes of analogs:

Anticonvulsant Benzothiazoles (e.g., Riluzole)

  • Structural Differences: Riluzole (2-amino-6-trifluoromethoxybenzothiazole) lacks the imino and allyl groups but includes a trifluoromethoxy substituent. The amino group in riluzole enhances hydrogen-bond donor capacity, while the target compound’s ethyl carboxylate improves solubility .
  • Biological Activity: Riluzole is a clinically approved anticonvulsant and neuroprotective agent. The target compound’s imino and allyl groups may confer distinct binding affinities to ion channels or glutamate receptors, though specific activity data are unavailable in the evidence.

Di-Arylimidazo-Benzothiazoles ()

  • Structural Differences: Di-aryl-substituted imidazo[2,1-b]benzothiazoles feature fused imidazole and benzothiazole rings, whereas the target compound retains a simpler dihydro-benzothiazole core.
  • Biological Activity: Imidazo-benzothiazoles in exhibit broad-spectrum activity (analgesic, antibacterial). The target compound’s phenoxypropanoyl group may mimic aryl interactions but with reduced steric hindrance due to the flexible propanoyl chain.

Ethyl Carboxylate-Substituted Benzothiazoles ()

  • Structural Differences: Ethyl (2Z)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate shares the ethyl carboxylate group but incorporates a pyrimidine fusion. The target compound’s allyl and imino groups provide distinct electronic profiles .

Research Implications and Gaps

  • Crystallographic Analysis : The target compound’s crystal structure (if resolved) could clarify hydrogen-bonding patterns and ring puckering, critical for optimizing bioavailability .
  • Biological Screening : and suggest benzothiazoles are promising for CNS and antimicrobial applications. Targeted assays (e.g., GABA receptor binding, COX inhibition) are needed to validate the compound’s efficacy.
  • SAR Studies: Systematic variation of the allyl and phenoxypropanoyl groups could refine activity profiles, leveraging insights from analogous compounds .

Biological Activity

Ethyl (2Z)-2-[(3-phenoxypropanoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with various acylating agents. The process can be optimized using different catalysts and solvents to enhance yield and purity. A detailed synthetic pathway is outlined in Table 1.

StepReactantsConditionsProducts
1Benzothiazole derivative + Acylating agentReflux in DMFIntermediate compound
2Intermediate + EthanolStirring at room temperatureEthyl (2Z)-2...

Anticancer Activity

Recent studies have shown that benzothiazole derivatives, including ethyl (2Z)-2... exhibit significant anticancer properties. For instance, compounds with structural modifications have demonstrated potent inhibitory effects on various cancer cell lines such as A431, A549, and H1299. The mechanism involves the induction of apoptosis and cell cycle arrest at specific concentrations.

Case Study:
In a study evaluating the anticancer potential of benzothiazole derivatives, compound B7 was tested at concentrations of 1, 2, and 4 μM. Results indicated a significant reduction in cell proliferation and migration alongside increased apoptosis markers .

Antimicrobial Activity

The compound also displays broad-spectrum antimicrobial activity. In vitro tests have shown efficacy against both bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for various pathogens are summarized in Table 2.

PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Anti-inflammatory Effects

The anti-inflammatory potential of ethyl (2Z)-2... has been explored through various in vitro assays. Compounds derived from benzothiazole structures have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a promising role in treating inflammatory diseases.

Mechanistic Insights

The biological activity of ethyl (2Z)-2... can be attributed to its ability to interact with specific molecular targets. Studies indicate that it may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways. Further research is needed to elucidate the precise molecular mechanisms.

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